1-(Benzylsulfonyl)piperidin-4-one
Overview
Description
1-(Benzylsulfonyl)piperidin-4-one is a chemical compound that features a piperidine ring substituted with a benzylsulfonyl group at the nitrogen atom and a ketone group at the fourth carbon
Mechanism of Action
Target of Action
The primary target of 1-(Benzylsulfonyl)piperidin-4-one is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of the insulin and leptin receptor pathways, making it an attractive therapeutic target for conditions such as diabetes and obesity .
Mode of Action
The compound interacts with its target, PTP1B, by binding to the enzyme’s active site and the second phosphotyrosine binding site . This interaction inhibits the function of PTP1B, thereby enhancing the insulin and leptin receptor pathways .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin receptor pathways. These pathways play crucial roles in glucose homeostasis and energy balance, respectively. By enhancing these pathways, this compound can potentially improve insulin sensitivity and promote weight loss .
Pharmacokinetics
Some PTP1B inhibitors are actively transported into hepatocytes, which could be a possible avenue to overcome poor membrane permeability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of the insulin and leptin receptor pathways. This can lead to improved glucose homeostasis and energy balance, potentially benefiting conditions like diabetes and obesity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as pH and temperature. Additionally, the presence of other substances, such as organoboron reagents, can influence the compound’s action in Suzuki–Miyaura coupling reactions .
Biochemical Analysis
Biochemical Properties
1-(Benzylsulfonyl)piperidin-4-one is known for its unique biochemical properties. It serves as a precursor to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .
Cellular Effects
It has been shown to suppress the Hedgehog (Hh) signaling pathway, which plays important roles in various physiological functions . It represses Smoothened (SMO) activity by blocking its ciliary translocation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway . It has a distinctive binding interface with SMO compared with other SMO-regulating chemicals .
Temporal Effects in Laboratory Settings
It has been shown to maintain its inhibitory activity against the SmoD477H mutant, as observed in a patient with vismodegib-resistant BCC .
Dosage Effects in Animal Models
It has been shown to inhibit tumor growth in the mouse model of medulloblastoma .
Metabolic Pathways
It is known that piperidine derivatives are involved in various metabolic processes .
Transport and Distribution
Compounds from this chemical series were found to be actively transported into hepatocytes .
Subcellular Localization
It is known that it blocks the ciliary translocation of Smoothened (SMO), suggesting that it may localize to the cilia .
Preparation Methods
The synthesis of 1-(Benzylsulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with benzylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Benzylsulfonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfone, while reduction with sodium borohydride produces the alcohol derivative .
Scientific Research Applications
1-(Benzylsulfonyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
1-(Benzylsulfonyl)piperidin-4-one can be compared with other piperidine derivatives such as:
1-(Phenylsulfonyl)piperidin-4-one: Similar in structure but with a phenyl group instead of a benzyl group. This compound may exhibit different biological activities due to the variation in the substituent.
1-(Methylsulfonyl)piperidin-4-one: Contains a methyl group instead of a benzyl group, which can affect its reactivity and interaction with biological targets.
1-(Benzylsulfonyl)pyrrolidin-3-one: A related compound with a pyrrolidine ring instead of a piperidine ring, which may lead to differences in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1-benzylsulfonylpiperidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYBMJAHQOAMBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.